![molecular formula C29H28F6N4OS B13149505 3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)
3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[222]octane-2-yl)methyl]thiourea is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a bicyclic octane ring, and multiple trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the quinoline and bicyclic octane intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents, thiourea, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could result in the formation of reduced bicyclic octane compounds.
Aplicaciones Científicas De Investigación
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[22
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A Derivatives: These compounds are synthesized using cycloaddition reactions and have unique structural features.
Uniqueness
3-[3,5-Di(trifluoromethyl)phenyl]-1-[®-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea is unique due to its combination of a quinoline moiety, a bicyclic octane ring, and multiple trifluoromethyl groups. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C29H28F6N4OS |
|---|---|
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16?,17?,25?,26-/m1/s1 |
Clave InChI |
IQMKPBFOEWWDIQ-COIZRTFASA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
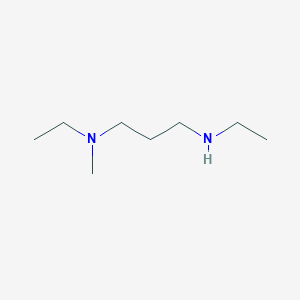
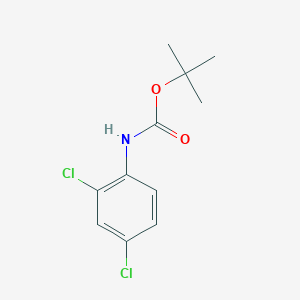
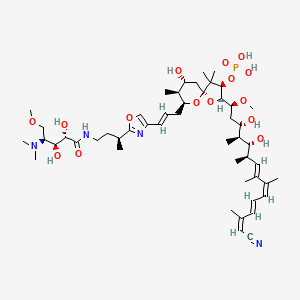

![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
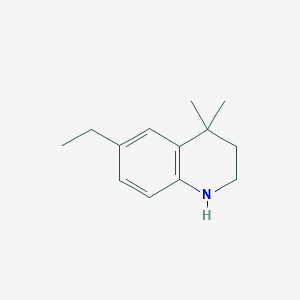

![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)
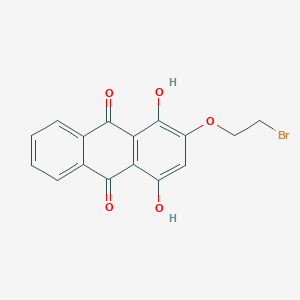


![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)
